Clindamycin Pentadecanoate Clindamycin Pentadecanoate Clindamycin Pentadecanoate is an impurity in the synthesis of Clindamycin Palmitate Hydrochloride, a semi-synthetic antibiotic with high bioavailability. Clindamycin Palmitate is an antibacterial.
Brand Name: Vulcanchem
CAS No.: 1123211-67-5
VCID: VC0194061
InChI: InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(19-7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)/t23-,24+,25-,27+,28+,29-,30+,31+,33+/m0/s1
SMILES: CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O
Molecular Formula: C33H61ClN2O6S
Molecular Weight: 649.4 g/mol

Clindamycin Pentadecanoate

CAS No.: 1123211-67-5

Cat. No.: VC0194061

Molecular Formula: C33H61ClN2O6S

Molecular Weight: 649.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Clindamycin Pentadecanoate - 1123211-67-5

Specification

CAS No. 1123211-67-5
Molecular Formula C33H61ClN2O6S
Molecular Weight 649.4 g/mol
IUPAC Name [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] pentadecanoate
Standard InChI InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(19-7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)/t23-,24+,25-,27+,28+,29-,30+,31+,33+/m0/s1
Standard InChI Key YQVJBMURKHNOBB-VYUCIWTASA-N
Isomeric SMILES CCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O
SMILES CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O
Canonical SMILES CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O

Introduction

Chemical Structure and Properties

Clindamycin Pentadecanoate features a complex molecular structure built upon the core lincosamide framework with the addition of a pentadecanoate group. This modification affects its physical properties and potentially its pharmacokinetic behavior compared to other clindamycin derivatives.

Structural Identification

The chemical identity of Clindamycin Pentadecanoate is characterized by the following parameters:

ParameterValue
Chemical FormulaC33H61ClN2O6S
Molecular Weight649.37 g/mol
CAS Number1123211-67-5
IUPAC Name[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] pentadecanoate
SynonymsMethyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Pentadecanoate

Physical and Chemical Properties

The compound demonstrates distinctive physicochemical characteristics that influence its stability and potential formulation strategies:

PropertyValue
Physical StateSolid (predicted)
Boiling Point740.5±60.0 °C (predicted)
Density1.13±0.1 g/cm³ (predicted)
pKa12.50±0.70 (predicted)

These properties highlight the compound's high thermal stability and relatively high molecular weight, which may influence its solubility profile and potential delivery mechanisms in pharmaceutical formulations.

Relationship to Other Clindamycin Derivatives

Clindamycin Pentadecanoate exists within a family of structurally related compounds that include Clindamycin Palmitate Hydrochloride, Clindamycin Phosphate, and base Clindamycin. The key distinction lies in the carbon chain length of the ester group, with the pentadecanoate featuring a 15-carbon chain compared to the 16-carbon chain in the palmitate derivative.

Synthesis Context

In pharmaceutical manufacturing, Clindamycin Pentadecanoate emerges as an impurity during the synthesis of Clindamycin Palmitate Hydrochloride . This impurity formation likely results from the presence of pentadecanoic acid or its activated derivatives in the reaction mixture during the esterification process. Understanding its formation is crucial for quality control in pharmaceutical production, as regulatory standards typically require monitoring and limiting impurity levels.

Related Compounds

Several structurally related clindamycin derivatives have been identified and studied:

CompoundKey Structural DifferencePrimary Use
ClindamycinParent compoundBroad-spectrum antibiotic
Clindamycin Palmitate16-carbon esterOral antibiotic prodrug
Clindamycin PhosphatePhosphate esterTopical and parenteral formulations
Clindamycin Pentadecanoate15-carbon esterIdentified impurity
Clindamycin Myristate14-carbon esterLess common derivative
Clindamycin Heptadecanoate17-carbon esterLess common derivative

Pharmacological Considerations

The pharmacological profile of Clindamycin Pentadecanoate would be expected to share similarities with other esterified clindamycin derivatives, particularly regarding its absorption, distribution, metabolism, and excretion patterns.

Metabolism

The metabolism of Clindamycin Pentadecanoate would likely involve:

  • Initial ester hydrolysis by plasma or tissue esterases

  • Subsequent metabolism of the released clindamycin by cytochrome P450 enzymes

  • Formation of N-demethyl and sulfoxide metabolites with varying antimicrobial activity

Analytical Detection and Quantification

In pharmaceutical quality control, the detection and quantification of Clindamycin Pentadecanoate as an impurity is essential for ensuring product safety and efficacy.

Analytical Methods

Potential analytical approaches for identifying and quantifying this compound might include:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy for structural confirmation

Quality Control Standards

In pharmaceutical manufacturing, impurities like Clindamycin Pentadecanoate would typically be monitored against established thresholds:

  • Identification threshold: The level at which an impurity must be identified

  • Qualification threshold: The level at which safety data may be required

  • Reporting threshold: The minimum level requiring documentation

Research Gaps and Future Directions

Current literature reveals several important gaps in our understanding of Clindamycin Pentadecanoate that represent opportunities for future research:

  • Detailed pharmacokinetic studies comparing its behavior to other clindamycin derivatives

  • Assessment of its intrinsic antimicrobial activity compared to the parent compound

  • Investigation of potential unique applications based on its specific physicochemical properties

  • Development of optimized analytical methods for its detection in complex pharmaceutical matrices

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